![molecular formula C8H13NO4 B094868 1,3-Dimethyl 2-[(dimethylamino)methylidene]propanedioate CAS No. 18856-69-4](/img/structure/B94868.png)
1,3-Dimethyl 2-[(dimethylamino)methylidene]propanedioate
Vue d'ensemble
Description
1,3-Dimethyl 2-[(dimethylamino)methylidene]propanedioate, also known as Meldrum's acid, is a versatile organic compound that has been widely used in various fields of research. It is a white crystalline solid that is soluble in water and organic solvents. Meldrum's acid has been synthesized by many methods, and its unique molecular structure has made it a valuable tool in scientific research.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Research has explored the synthesis of complex boron-nitrogen heterocycles through reactions involving compounds with similar functional groups to "1,3-Dimethyl 2-[(dimethylamino)methylidene]propanedioate." For instance, Schulz et al. (1994) describe the reaction of bis(trimethylstannyl)methylpropene and bis(dichloroboryl)propane leading to derivatives with dimethylamino substitutions, which are key in forming boron-nitrogen containing cycles, indicating potential routes for synthesizing boron-nitrogen-doped materials or pharmaceutical intermediates (Schulz, Seyffer, Deobald, Pritzkow, & Siebert, 1994).
Catalysis
In catalysis, Zheng et al. (2017) investigated the hydrogenation of dimethyl malonate to 1,3-propanediol using a Cu/SiO2 catalyst. This work provides insights into the catalytic applications of compounds similar to "this compound," especially in processes involving hydrogenation and the production of valuable monomers for polymer synthesis (Zheng, Zhu, Li, & Ji, 2017).
Material Science and Polymers
In the realm of materials science and polymers, Tasaki, Toshima, and Matsumura (2003) reported the enzymatic synthesis and polymerization of cyclic trimethylene carbonate monomer, showcasing the use of dimethyl carbonate and diols for producing biodegradable plastics. This research highlights the potential of using compounds with functional groups related to "this compound" in developing environmentally friendly materials (Tasaki, Toshima, & Matsumura, 2003).
Propriétés
IUPAC Name |
dimethyl 2-(dimethylaminomethylidene)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-9(2)5-6(7(10)12-3)8(11)13-4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBHOLSNBZBTQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343974 | |
| Record name | Dimethyl [(dimethylamino)methylidene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18856-69-4 | |
| Record name | Dimethyl [(dimethylamino)methylidene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

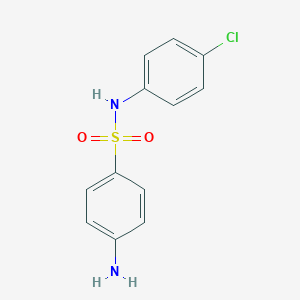
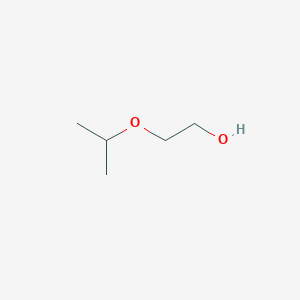
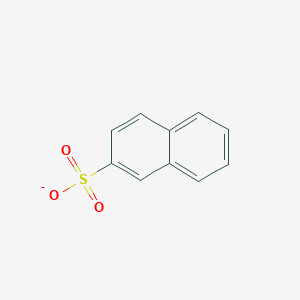
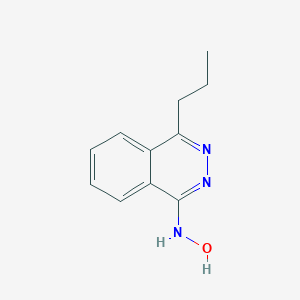
![Benzoxazolium, 2-[3-[5,6-dichloro-1-ethyl-1,3-dihydro-3-(3-sulfopropyl)-2H-benzimidazol-2-ylidene]-1-propenyl]-3-ethyl-, inner salt](/img/structure/B94790.png)
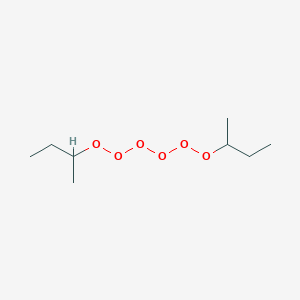
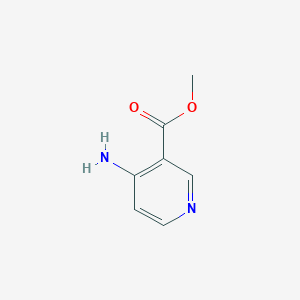

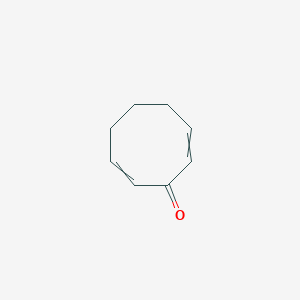
![1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B94802.png)
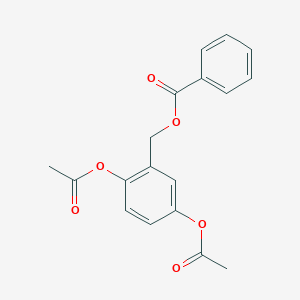
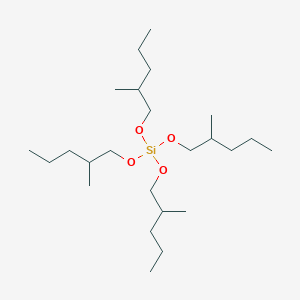
![3-(5-Hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid](/img/structure/B94809.png)
